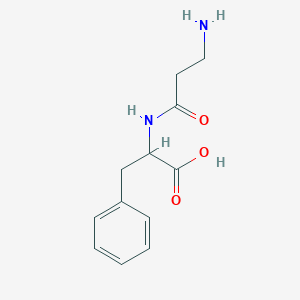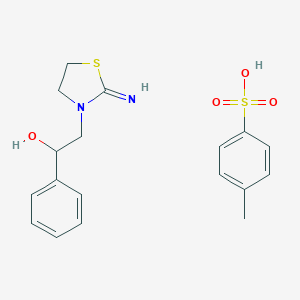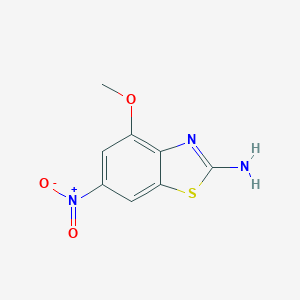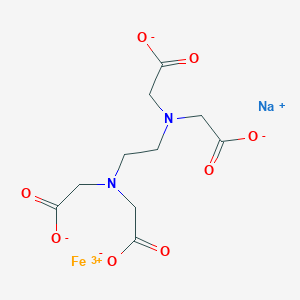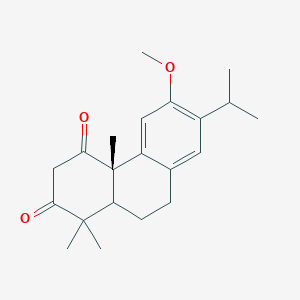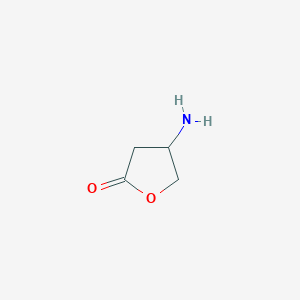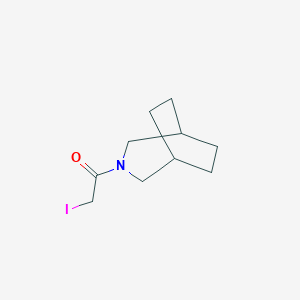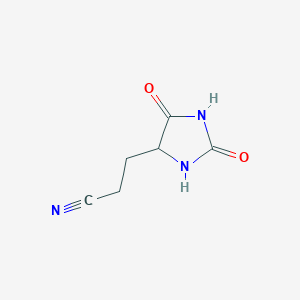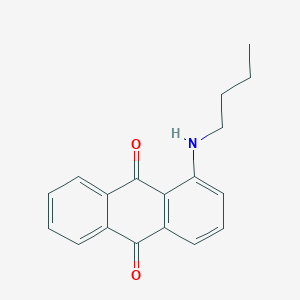![molecular formula C18H15N3 B092349 3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- CAS No. 16273-34-0](/img/structure/B92349.png)
3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- is a compound that belongs to the family of indoloquinolines. It is a heterocyclic compound that has a unique structure and has been the subject of scientific research for its potential applications in various fields. In
Applications De Recherche Scientifique
3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- has been the subject of scientific research for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been found to exhibit potent cytotoxic activity against various cancer cell lines. In organic synthesis, this compound has been used as a building block for the synthesis of other complex molecules. In material science, this compound has been studied for its potential as a fluorescent probe for detecting metal ions.
Mécanisme D'action
The mechanism of action of 3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- is not fully understood. However, it has been proposed that the compound exerts its cytotoxic activity by inducing apoptosis in cancer cells. It has also been suggested that the compound may inhibit the activity of certain enzymes involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of tumor cells in animal models. However, the compound has also been found to exhibit some toxicity towards normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, the compound also exhibits some toxicity towards normal cells, which can be a limitation in certain applications. Additionally, the complex synthesis method and the limited availability of the compound can be a challenge for researchers.
Orientations Futures
There are several future directions for the research on 3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl-. One of the main areas of focus is the development of new anticancer drugs based on this compound. Researchers are also exploring the potential of this compound in other fields such as material science and organic synthesis. Additionally, there is a need for further studies to understand the mechanism of action of this compound and to optimize its cytotoxic activity while minimizing its toxicity towards normal cells.
In conclusion, 3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- is a heterocyclic compound that has been the subject of scientific research for its potential applications in various fields. The compound exhibits potent cytotoxic activity against cancer cells and has been studied for its potential as an anticancer agent. However, the compound also exhibits some toxicity towards normal cells, which can be a limitation in certain applications. The complex synthesis method and the limited availability of the compound can also be a challenge for researchers. There are several future directions for the research on this compound, including the development of new anticancer drugs and the exploration of its potential in other fields.
Méthodes De Synthèse
The synthesis of 3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- is a complex process that involves several steps. The most common method for synthesizing this compound is through a multi-step reaction involving the condensation of 2-aminobenzaldehyde and 2-methylindole. The reaction is catalyzed by a base and is carried out in a solvent such as ethanol or acetic acid. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Propriétés
Numéro CAS |
16273-34-0 |
|---|---|
Nom du produit |
3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl- |
Formule moléculaire |
C18H15N3 |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
14-methyl-3,6,14-triazapentacyclo[11.7.0.02,6.07,12.015,20]icosa-1(13),2,7,9,11,15,17,19-octaene |
InChI |
InChI=1S/C18H15N3/c1-20-14-8-4-2-6-12(14)16-17(20)13-7-3-5-9-15(13)21-11-10-19-18(16)21/h2-9H,10-11H2,1H3 |
Clé InChI |
SDMIRMPEUDBIGW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4N5C3=NCC5 |
SMILES canonique |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4N5C3=NCC5 |
Synonymes |
2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



